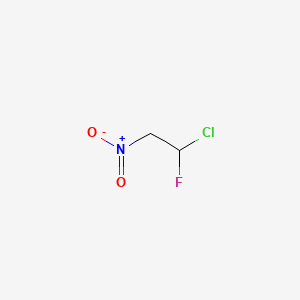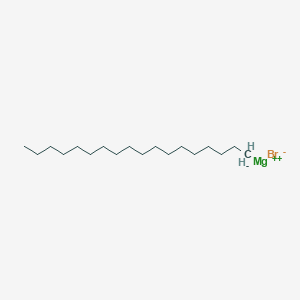
Octadecylmagnesium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Octadecylmagnesium bromide: is a chemical compound with the molecular formula C18H37BrMg . It is a white to light brown solid, commonly found in powder form. This compound is soluble in dry, anhydrous solvents such as diethyl ether and tetrahydrofuran. This compound is sensitive to moisture and must be stored in a sealed container to prevent contact with water .
准备方法
Synthetic Routes and Reaction Conditions: Octadecylmagnesium bromide is typically synthesized through the reaction of octadecyl bromide with magnesium turnings in the presence of a dry solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere, such as argon, to prevent moisture from interfering with the reaction. The general reaction conditions involve heating the mixture to facilitate the reaction and then filtering the solution to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and inert atmosphere to ensure high yield and purity. The product is then purified and packaged under anhydrous conditions to maintain its stability .
化学反应分析
Types of Reactions: Octadecylmagnesium bromide primarily undergoes nucleophilic addition reactions, characteristic of Grignard reagents. It can react with various electrophiles, such as carbonyl compounds, to form alcohols, ketones, and other organic compounds.
Common Reagents and Conditions:
Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.
Esters and Lactones: Reacts to form tertiary alcohols.
Carbon Dioxide: Reacts to form carboxylic acids.
Major Products Formed:
Alcohols: Formed by the reaction with aldehydes and ketones.
Carboxylic Acids: Formed by the reaction with carbon dioxide.
Ketones: Formed by the reaction with esters
科学研究应用
Chemistry: Octadecylmagnesium bromide is widely used in organic synthesis as a Grignard reagent. It is employed in the formation of carbon-carbon bonds, which is a fundamental step in the synthesis of various organic molecules.
Biology and Medicine: In biological research, this compound can be used to modify biomolecules, aiding in the study of biochemical pathways and molecular interactions. Its ability to form carbon-carbon bonds makes it valuable in the synthesis of complex organic molecules, including potential pharmaceuticals .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the synthesis of polymers and other advanced materials .
作用机制
The mechanism of action of octadecylmagnesium bromide involves its role as a nucleophilic reagent. It reacts with electrophiles, such as carbonyl compounds, to form new carbon-carbon bonds. The magnesium atom in the compound coordinates with the oxygen atom of the carbonyl group, facilitating the nucleophilic attack by the carbon atom bonded to magnesium. This results in the formation of a new carbon-carbon bond and the subsequent formation of alcohols, ketones, or other products .
相似化合物的比较
Methylmagnesium bromide: A Grignard reagent with a shorter alkyl chain.
Phenylmagnesium bromide: A Grignard reagent with an aromatic ring.
Butylmagnesium bromide: A Grignard reagent with a butyl group.
Uniqueness: Octadecylmagnesium bromide is unique due to its long alkyl chain, which imparts different solubility and reactivity characteristics compared to shorter-chain Grignard reagents. This makes it particularly useful in the synthesis of long-chain organic molecules and in applications requiring specific hydrophobic properties .
属性
IUPAC Name |
magnesium;octadecane;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37.BrH.Mg/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2;;/h1,3-18H2,2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYQIXDHCLAVCF-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC[CH2-].[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37BrMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


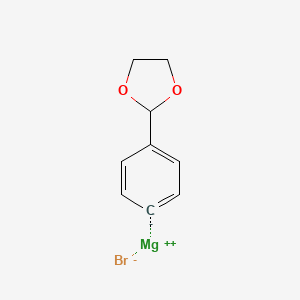
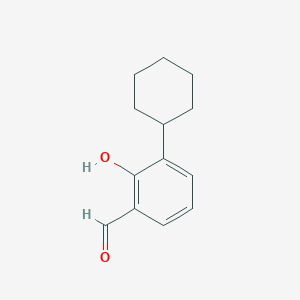
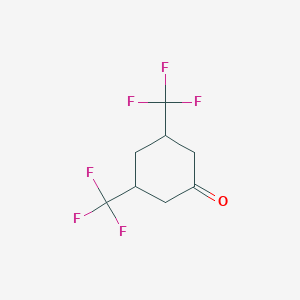
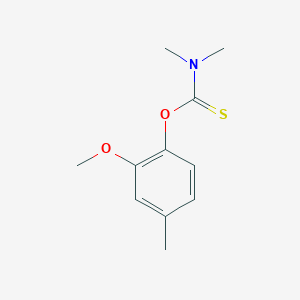
![4-[2-(trimethoxysilyl)ethyl]pyridine](/img/structure/B6307659.png)
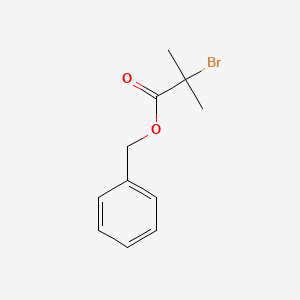
![2-[2-Bromo-4-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B6307677.png)
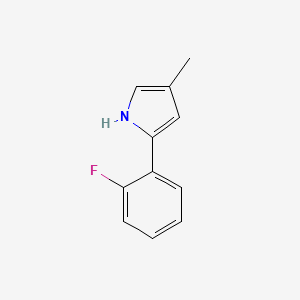
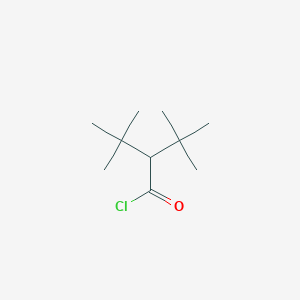
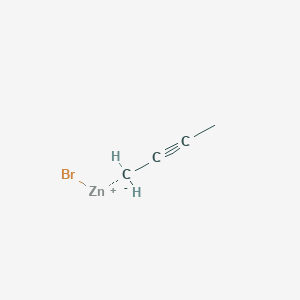
![5-Methoxy-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B6307718.png)
